An In-depth Technical Guide to 2,6-Naphthalenedicarboxylic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2,6-Naphthalenedicarboxylic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Naphthalenedicarboxylic acid (2,6-NDA) is an organic compound that has garnered significant interest in various scientific and industrial fields. With the chemical formula C₁₀H₆(COOH)₂, it is a colorless solid and one of several isomers of naphthalenedicarboxylic acid. Its rigid, aromatic structure makes it a valuable building block in the synthesis of high-performance polymers, most notably polyethylene (B3416737) naphthalate (PEN). In recent years, its utility has expanded into the realm of medicinal chemistry and drug delivery, primarily as a linker in the formation of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,6-NDA, with a focus on its applications relevant to drug development.
Chemical Structure and Identification
2,6-Naphthalenedicarboxylic acid is characterized by a naphthalene (B1677914) core substituted with two carboxylic acid groups at the 2 and 6 positions. This symmetric, linear geometry is a key determinant of the properties of materials derived from it.
| Identifier | Value |
| IUPAC Name | Naphthalene-2,6-dicarboxylic acid |
| CAS Number | 1141-38-4 |
| Molecular Formula | C₁₂H₈O₄ |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(=O)O)C=C1C(=O)O |
| InChI Key | RXOHFPCZGPKIRD-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 2,6-NDA are crucial for its handling, processing, and application in synthesis.
| Property | Value |
| Molecular Weight | 216.19 g/mol |
| Appearance | Colorless solid/White to off-white crystalline powder |
| Melting Point | >300 °C (decomposes) |
| pKa (predicted) | 3.69 ± 0.30 |
| Density | ~1.5 g/cm³ |
Solubility
2,6-Naphthalenedicarboxylic acid is sparingly soluble in water and many common organic solvents at ambient temperature. Its solubility is significantly influenced by the solvent's polarity, temperature, and the pH of the medium. It exhibits greater solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), particularly at elevated temperatures. In alkaline aqueous solutions, it readily deprotonates to form the more soluble dicarboxylate salt. A patent has reported a solubility of 33.2 grams per 100 grams of water at a high temperature of 608°F (320°C) under pressure.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 2,6-NDA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry of the 2,6-NDA molecule results in a relatively simple NMR spectrum.
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to show three distinct signals corresponding to the protons at the 1,5-, 3,7-, and 4,8- positions of the naphthalene ring.
-
¹³C NMR: The carbon-13 NMR spectrum will similarly display a reduced number of signals due to molecular symmetry, with distinct peaks for the carboxylic acid carbons, the quaternary carbons of the naphthalene ring, and the protonated aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-NDA is characterized by the distinct vibrational modes of its carboxylic acid functional groups and the aromatic naphthalene core. Key characteristic peaks include:
-
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching vibration from the carboxylic acid groups, typically around 1700 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
-
Aromatic C-H and C=C stretching vibrations characteristic of the naphthalene ring.
Mass Spectrometry
Electron ionization mass spectrometry of 2,6-NDA shows a prominent molecular ion peak (M⁺) at m/z 216. Common fragmentation patterns involve the loss of hydroxyl radicals (-OH, m/z 199) and carboxyl groups (-COOH, m/z 171).
Experimental Protocols
Synthesis of 2,6-Naphthalenedicarboxylic Acid
Several synthetic routes to 2,6-NDA have been developed, with the choice of method often depending on the available starting materials and desired scale.
A common industrial method involves the liquid-phase catalytic oxidation of 2,6-dialkylnaphthalenes, such as 2,6-dimethylnaphthalene (B47086) or 2,6-diisopropylnaphthalene, using a cobalt-manganese-bromine catalyst system.
Caption: General workflow for the synthesis of 2,6-Naphthalenedicarboxylic acid.
The Henkel reaction, or thermal disproportionation, of potassium naphthoates can also be employed to produce dipotassium (B57713) 2,6-naphthalenedicarboxylate, which is subsequently acidified to yield 2,6-NDA.
A detailed protocol for the synthesis of 2,6-NDA from 1,8-naphthalic anhydride (B1165640) is available in Organic Syntheses. This multi-step procedure involves the formation of dipotassium naphthalate, followed by a cadmium chloride-catalyzed rearrangement at high temperature and pressure, and subsequent acidification.
Experimental Protocol (Adapted from Organic Syntheses)
-
Preparation of Dipotassium Naphthalate: A solution of potassium hydroxide (B78521) in water is heated, and 1,8-naphthalic anhydride is added. The pH is adjusted to 7, and the solution is treated with decolorizing carbon and filtered. The filtrate is concentrated and cooled, and methanol (B129727) is added to precipitate the dipotassium naphthalate, which is then collected by filtration and dried.
-
Rearrangement Reaction: The dried dipotassium naphthalate is ground with anhydrous cadmium chloride and placed in a high-pressure autoclave. The autoclave is evacuated and filled with carbon dioxide to approximately 30 atm. The mixture is heated to 400-430 °C for 1.5 hours.
-
Isolation of 2,6-NDA: After cooling, the solid product is removed, pulverized, and dissolved in hot water. The solution is treated with decolorizing carbon and filtered. The hot filtrate is acidified with concentrated hydrochloric acid to a pH of 1, causing the precipitation of 2,6-NDA.
-
Purification: The precipitated 2,6-NDA is collected by filtration from the hot mixture. It is then washed sequentially with hot water, 50% ethanol, and 90% ethanol. The purified product is dried in a vacuum oven.
Purification
Crude 2,6-NDA can be purified by recrystallization from a suitable solvent. Due to its low solubility, high-boiling point polar aprotic solvents like DMF or DMSO may be used, although this can be challenging on a larger scale. An alternative method involves suspending the crude product in water at a high temperature (e.g., >200 °C) to partially or fully dissolve it, followed by slow cooling to crystallize the purified acid.
Caption: Purification of 2,6-Naphthalenedicarboxylic acid by recrystallization.
Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of 2,6-NDA and for its quantification.
Typical HPLC Method
-
Column: A reverse-phase column, such as a C18, is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous acidic solution (e.g., water with phosphoric acid or formic acid) is typically employed.
-
Detection: UV detection is suitable due to the aromatic nature of the molecule.
-
Sample Preparation: The sample is dissolved in a suitable solvent, which may require the use of a small amount of base to aid dissolution, followed by neutralization.
Caption: Workflow for the analysis of 2,6-Naphthalenedicarboxylic acid by HPLC.
Applications in Drug Development
While not typically an active pharmaceutical ingredient (API) itself, 2,6-NDA serves as a critical intermediate and structural component in areas relevant to drug development.
Metal-Organic Frameworks (MOFs) for Drug Delivery
A significant application of 2,6-NDA in the pharmaceutical field is its use as an organic linker to construct MOFs. MOFs are crystalline, porous materials composed of metal ions or clusters coordinated to organic ligands. The defined pore size, high surface area, and tunable properties of MOFs make them promising candidates for drug delivery systems.
-
Synthesis of MOFs: 2,6-NDA can be reacted with various metal salts (e.g., iron, zinc, zirconium) under solvothermal or microwave-assisted conditions to form MOFs. The choice of metal and reaction conditions dictates the final structure and properties of the framework.
-
Drug Loading and Release: The porous nature of these MOFs allows for the encapsulation of drug molecules. The drug can be released in a controlled manner, potentially targeted to specific sites in the body. This is particularly advantageous for the delivery of anticancer drugs, where the enhanced permeability and retention (EPR) effect in tumor tissues can be exploited.
Caption: Formation of a MOF from 2,6-NDA for drug delivery applications.
Pharmaceutical Intermediates
The naphthalene scaffold is present in a number of biologically active molecules. The dicarboxylic acid functionality of 2,6-NDA allows for its derivatization into various esters, amides, and other functional groups, making it a versatile starting material for the synthesis of more complex pharmaceutical intermediates. While specific examples of blockbuster drugs derived directly from 2,6-NDA are not prominent in the literature, its rigid structure and difunctional nature make it a valuable component in the toolbox of medicinal chemists for creating novel molecular architectures.
Safety and Handling
2,6-Naphthalenedicarboxylic acid is generally considered to be an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
2,6-Naphthalenedicarboxylic acid is a molecule of significant industrial and growing scientific importance. Its well-defined structure and robust chemical properties have established it as a key monomer in the polymer industry. For researchers in drug development, its role as a linker in the rapidly expanding field of metal-organic frameworks for controlled drug release presents exciting opportunities. A thorough understanding of its chemical properties, synthesis, and purification, as detailed in this guide, is essential for its effective utilization in these advanced applications.
